[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Description
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a chiral piperidine derivative featuring a benzyl carbamate group at the 3-position of the piperidine ring and a 2-amino-ethyl substituent at the 1-position (R-configuration). The benzyl ester moiety enhances lipophilicity, which may improve membrane permeability, while the amino-ethyl group introduces a basic site capable of hydrogen bonding or ionic interactions .
Synthetically, such compounds are often prepared via reductive amination or nucleophilic substitution reactions. For example, describes reductive amination between ester derivatives and piperidine analogs to form structurally related intermediates .
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c16-8-10-18-9-4-7-14(11-18)17-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2,(H,17,19)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZKFNUSURLXKY-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCN)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a notable organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring, an amino group, and a carbamic acid moiety, suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological implications, synthesis methods, and relevant case studies.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 277.362 g/mol. The structure includes:
- A piperidine ring , which is known for its role in various pharmacological activities.
- An amino group , contributing to its interaction with biological targets.
- A benzyl ester functionality, which may enhance lipophilicity and cellular uptake.
Table of Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.362 g/mol |
| Functional Groups | Piperidine, Amino, Carbamate |
Pharmacological Implications
Compounds with similar structures have shown significant pharmacological effects, particularly in areas such as:
- Cancer Therapy : Some piperidine derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction in tumor cells. For instance, a study indicated that certain piperidine derivatives exhibited better cytotoxicity than established chemotherapeutics like bleomycin .
- Neurodegenerative Diseases : There is evidence suggesting that piperidine-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating Alzheimer's disease. These compounds also exhibit antioxidant properties which are beneficial in neuroprotection .
Case Studies
- Anticancer Activity : A recent study evaluated a series of piperidine derivatives, including those structurally similar to [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester. Results showed enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells, indicating promising applications in oncology .
- Cholinesterase Inhibition : Research has highlighted the dual inhibition of AChE and BuChE by certain piperidine derivatives. This dual action is crucial for developing treatments for Alzheimer's disease, as it may improve cognitive function by enhancing cholinergic signaling .
Interaction Studies
Interaction studies involving [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester could focus on:
- Binding affinity to muscarinic acetylcholine receptors (M3R), which are implicated in cancer cell proliferation and metastasis.
- Neuroprotective effects through modulation of cholinergic pathways.
Synthesis Methods
The synthesis of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can be achieved through several organic reactions involving:
- Three-component reactions that form piperidine derivatives.
- Enamine reactions leading to the generation of complex structures with enhanced biological activity.
Comparison with Similar Compounds
(a) [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
- Structural Difference: Replacement of the amino group (-NH₂) with a hydroxyl (-OH).
- Impact: Reduced basicity due to the absence of a primary amine. Lower reactivity in nucleophilic reactions compared to the amino-ethyl variant .
(b) [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester
- Structural Difference: Substitution of the amino-ethyl group with a chloro-acetyl moiety.
- Impact :
(c) [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
- Structural Difference : Ethyl carbamate group instead of benzyl ester.
- Altered pharmacokinetics due to differences in ester vs. carbamate hydrolysis rates .
Physicochemical Properties
Stability and Reactivity
- The amino-ethyl group in the target compound may confer susceptibility to oxidative deamination, unlike the chloro-acetyl analog, which is prone to nucleophilic substitution.
- Benzyl esters generally exhibit slower hydrolysis than ethyl carbamates, enhancing in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
